Methyl 4-(6-aminopyridin-2-yl)benzoate is an organic compound with the molecular formula C13H12N2O2. It is a derivative of benzoic acid and pyridine, featuring an amino group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving the esterification of 4-(6-aminopyridin-2-yl)benzoic acid with methanol. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings.
Methyl 4-(6-aminopyridin-2-yl)benzoate is classified as an aromatic ester and belongs to the broader category of pyridine derivatives. Its structure includes a benzoate moiety linked to a pyridine ring, which contributes to its chemical reactivity and potential applications.
The synthesis of methyl 4-(6-aminopyridin-2-yl)benzoate typically involves the following steps:
The reaction can be represented as follows:
This reaction highlights the formation of the ester bond while eliminating water as a byproduct.
The molecular structure of methyl 4-(6-aminopyridin-2-yl)benzoate consists of a benzoate group attached to a pyridine ring that contains an amino substituent. The structural formula can be represented as follows:
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
IUPAC Name: Methyl 4-(6-aminopyridin-2-yl)benzoate
InChI Key: XYBDLQKILVAMRB-UHFFFAOYSA-N
Canonical SMILES: COC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)N
The compound exhibits specific physical properties, including solubility in organic solvents, which facilitate its use in various chemical reactions and applications.
Methyl 4-(6-aminopyridin-2-yl)benzoate can undergo several types of chemical reactions:
The following are common reagents and conditions for these reactions:
The mechanism of action for methyl 4-(6-aminopyridin-2-yl)benzoate primarily revolves around its reactivity due to the presence of both an amino group and an ester functional group.
Property | Value |
---|---|
Molecular Formula | C13H12N2O2 |
Molecular Weight | 228.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Methyl 4-(6-aminopyridin-2-y)benzoate exhibits typical behaviors associated with esters and aromatic compounds, including susceptibility to hydrolysis under acidic or basic conditions.
Methyl 4-(6-aminopyridin-2-y)benzoate has several scientific uses:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3